1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)-
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Overview
Description
1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolizine core structure that is hexahydro-substituted and further modified with an imidazol-4-ylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolizine core, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or alkenes, and substitution may yield a variety of functionalized derivatives .
Scientific Research Applications
1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- involves its interaction with specific molecular targets and pathways. The imidazol-4-ylethynyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Hexahydro-1H-pyrrolizine-7a-ylmethanol
- 1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-
- Hexahydropyrrolizine
Uniqueness
1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- is unique due to the presence of the imidazol-4-ylethynyl group, which imparts distinct chemical and biological properties. This modification enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
651314-23-7 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
8-[2-(1H-imidazol-5-yl)ethynyl]-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C12H15N3/c1-4-12(5-2-8-15(12)7-1)6-3-11-9-13-10-14-11/h9-10H,1-2,4-5,7-8H2,(H,13,14) |
InChI Key |
BKCJCJGDPACNST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C#CC3=CN=CN3 |
Origin of Product |
United States |
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